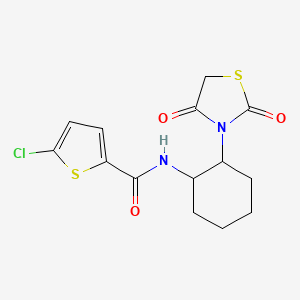
5-cloro-N-(2-(2,4-dioxotiazolidin-3-il)ciclohexil)tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide" belongs to a class of chemicals that often exhibit significant biological activities, including anticancer and antibacterial properties. The interest in synthesizing and analyzing such compounds is driven by their potential applications in medicine and pharmaceutical chemistry.
Synthesis Analysis
Synthesis involves the creation of this compound through chemical reactions that form the desired molecular structure. While specific synthesis details for the exact compound were not available, related research shows that compounds with similar structures can be synthesized through reactions involving thioamides, carboxamides, and thiophene derivatives. These processes often employ techniques like cyclocondensation reactions, which are crucial for forming the characteristic thiazolidinone framework, as demonstrated in related studies (Chandrappa et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds typically includes a thiophene ring, a thiazolidinone ring, and various substituents that influence the compound's physical and chemical properties. Molecular structure analysis, often conducted using techniques like NMR, IR, and mass spectroscopy, provides insights into the arrangement of atoms within the molecule and the electronic environment, which is crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of "5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide" and related compounds can involve interactions with biological molecules or participation in chemical reactions that modify its structure. These reactions can include nucleophilic substitutions facilitated by the electron-rich thiophene ring or additions to the thiazolidinone moiety, contributing to the compound's bioactivity.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding how the compound behaves in different environments, including biological systems. These properties are influenced by the molecular structure and can affect the compound's stability, distribution, and interaction with other molecules.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's interactions at the molecular level. For instance, the presence of a chloro substituent on the thiophene ring can affect the compound's electronic distribution, making it more reactive in certain chemical environments.
For more in-depth research and analysis, the synthesis, structure, and properties of closely related compounds provide valuable insights. These include studies on the synthesis and biological activities of thiophene derivatives with anticancer and antimicrobial properties, highlighting the significance of the thiazolidinone framework and thiophene moiety in contributing to these activities (Chandrappa et al., 2009; Ahmed, 2007).
Aplicaciones Científicas De Investigación
- Aplicación: 5-cloro-N-(2-(2,4-dioxotiazolidin-3-il)ciclohexil)tiofeno-2-carboxamida (referida como compuesto 5) actúa como un inhibidor oral directo del Factor Xa (FXa). FXa juega un papel central en la cascada de coagulación sanguínea. Al inhibir FXa, este compuesto reduce la generación de trombina, previniendo la formación excesiva de coágulos sin afectar los niveles de trombina existentes .
- Aplicación: Los derivados de la this compound han mostrado una fuerte actividad antitumoral como inhibidores duales de CDK6 y CDK9. El compuesto 66, después de la optimización estructural, surgió como el inhibidor dual más activo con eficacia equilibrada contra ambos objetivos y una mejor selectividad sobre CDK2 .
- Aplicación: Aunque los estudios específicos sobre la actividad antimicrobiana de este compuesto son limitados, explorar su potencial como agente antimicrobiano podría ser valioso. Se necesitan más investigaciones para evaluar su eficacia contra las infecciones bacterianas y fúngicas .
- Aplicación: El ligando neutro clorotiofeno de la this compound permite una combinación de excelente biodisponibilidad oral y alta potencia. Esta propiedad lo convierte en un candidato atractivo para la administración oral en formulaciones de fármacos .
Agente Antitrombótico
Potencial Anticancerígeno
Propiedades Antimicrobianas
Desarrollo de Fármacos
Mecanismo De Acción
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa is a promising target for antithrombotic agents . It also seems to have some activity against CDK6 and CDK9, which are promising targets for cancer treatment .
Mode of Action
The compound interacts with the S1 subsite of FXa, which allows for a combination of good oral bioavailability and high potency . It also binds directly to CDK6/9, resulting in suppression of their downstream signaling pathway .
Biochemical Pathways
The compound affects the coagulation pathway by inhibiting FXa . It also affects cell cycle progression and induces cellular apoptosis by inhibiting CDK6/9 .
Pharmacokinetics
The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . .
Result of Action
The compound’s action results in the prevention and treatment of thromboembolic diseases by inhibiting FXa . It also inhibits cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .
Análisis Bioquímico
Biochemical Properties
It has been found to interact with human Factor Xa (FXa), a key enzyme in the coagulation cascade . The interaction of the compound with FXa has been clarified through X-ray crystallography .
Cellular Effects
It has been suggested that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide involves binding to the S1 subsite of FXa, which allows for good oral bioavailability and high potency .
Propiedades
IUPAC Name |
5-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S2/c15-11-6-5-10(22-11)13(19)16-8-3-1-2-4-9(8)17-12(18)7-21-14(17)20/h5-6,8-9H,1-4,7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFWBXYNKJDGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=C(S2)Cl)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

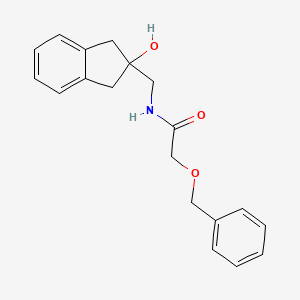
![N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2494351.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2494353.png)
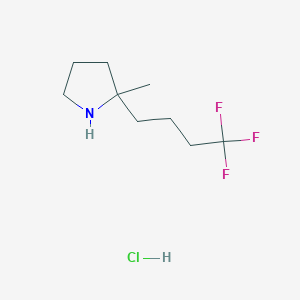
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate](/img/structure/B2494356.png)
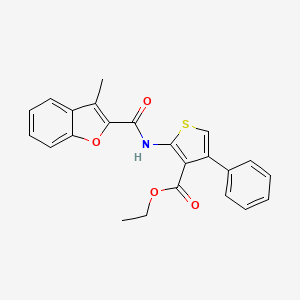
![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2494359.png)

![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2494368.png)
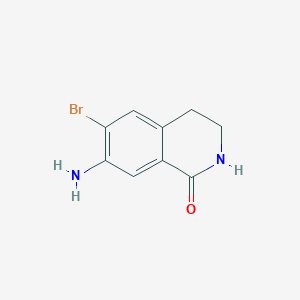
![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)